Vegfr-2-IN-14
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Overview
Description
Vegfr-2-IN-14 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis is a key factor in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of quinoxaline-based derivatives. The synthetic route may include:
Formation of Quinoxaline Core: This step involves the condensation of o-phenylenediamine with a diketone under acidic conditions.
Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity against VEGFR-2. This may involve reactions such as halogenation, alkylation, or acylation.
Final Coupling: The final step involves coupling the functionalized quinoxaline with other moieties to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products
The major products of these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2. These modifications can improve the compound’s pharmacokinetic properties and efficacy .
Scientific Research Applications
Vegfr-2-IN-14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of VEGFR-2 in tumor angiogenesis and to develop new cancer therapies.
Cardiovascular Research: The compound is used to investigate the role of VEGFR-2 in vascular diseases and to develop treatments for conditions such as atherosclerosis.
Drug Development: This compound serves as a lead compound in the development of new VEGFR-2 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Vegfr-2-IN-14 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Axitinib: A selective VEGFR-2 inhibitor with applications in cancer treatment
Uniqueness
Vegfr-2-IN-14 is unique due to its high specificity and potency against VEGFR-2. Compared to other inhibitors, it has shown improved efficacy in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1 |
InChI Key |
TXIKYRCWHMHHLK-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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